molecular formula C19H18F2N2O B12929981 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 920537-40-2

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide

Katalognummer: B12929981
CAS-Nummer: 920537-40-2
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: POYYLGCQSXYSOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that features a difluoromethyl group, an indole moiety, and a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the difluoromethyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indole moiety can interact with aromatic residues in the target protein. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide is unique due to the presence of the difluoromethyl group, which can significantly enhance its chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

920537-40-2

Molekularformel

C19H18F2N2O

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-(difluoromethyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H18F2N2O/c1-12-13(14-6-4-5-9-17(14)23-12)10-11-22-19(24)16-8-3-2-7-15(16)18(20)21/h2-9,18,23H,10-11H2,1H3,(H,22,24)

InChI-Schlüssel

POYYLGCQSXYSOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.